

# electrophilic and nucleophilic sites of 3-ethynylphenol

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of **3-Ethynylphenol**

## Abstract

**3-Ethynylphenol** is a bifunctional organic molecule of significant interest in medicinal chemistry, polymer science, and materials development. Its unique electronic architecture, arising from the interplay between a nucleophilic hydroxyl group and a versatile ethynyl moiety on an aromatic scaffold, imparts a rich and tunable reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the **3-ethynylphenol** structure. We will dissect the influence of substituent effects on electron density, predict sites of reactivity, and detail characteristic transformations. Methodologies for key synthetic protocols are provided, underpinned by mechanistic insights to empower researchers in the rational design of novel derivatives and complex molecular architectures.

## Introduction to 3-Ethynylphenol: A Versatile Building Block

**3-Ethynylphenol**, also known as 3-hydroxyphenylacetylene, is an aromatic compound featuring both a phenol and a terminal alkyne functional group.<sup>[1][2][3]</sup> This combination makes it a highly valuable synthon for creating complex molecules. The hydroxyl group can be readily converted into ethers and esters, while the terminal alkyne is a gateway to a vast array of transformations, including click chemistry, Sonogashira couplings, and polymerization

reactions.[4][5] Its utility is demonstrated in the synthesis of polymers for optical waveguides, chromogenic probes for enzyme labeling, and as a precursor for pharmaceutical agents.[4][6]

Table 1: Physicochemical Properties of **3-Ethynylphenol**

Property	Value	Source(s)
CAS Number	10401-11-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O	[1]
Molecular Weight	118.13 g/mol	[6]
Appearance	White to pale yellow crystalline powder or liquid	[2]
Melting Point	64-66 °C	[2]
Boiling Point	75 °C at 3 mmHg	[2]
pKa (predicted)	9.30 ± 0.10	[2]

## Analysis of Electronic Structure and Reactivity

The reactivity of **3-ethynylphenol** is governed by the electronic interplay of its three core components: the aromatic ring, the hydroxyl (-OH) substituent, and the ethynyl (-C≡CH) substituent.

- **Hydroxyl (-OH) Group:** The oxygen atom possesses lone pairs of electrons, making it a strong  $\pi$ -donor through resonance (+R effect) and a  $\sigma$ -acceptor through induction (-I effect) due to its high electronegativity. The resonance effect dominates, enriching the aromatic ring with electron density, particularly at the ortho and para positions. This makes the oxygen atom itself and the aromatic ring nucleophilic.[7]
- **Ethynyl (-C≡CH) Group:** The ethynyl group is weakly deactivating and acts primarily as a -I (inductive) electron-withdrawing group due to the sp-hybridization of its carbon atoms. The terminal alkyne proton is also notably acidic compared to alkane or alkene protons.
- **Aromatic Ring:** The benzene ring is an electron-rich system and inherently nucleophilic, susceptible to attack by electrophiles.[8]

The combination of a strong activating group (-OH) and a weakly deactivating group (-C≡CH) leads to a nuanced distribution of electron density, creating multiple distinct sites for both nucleophilic and electrophilic attack.

Caption: Key reactive sites in **3-ethynylphenol**.

## Nucleophilic Sites and Key Reactions

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.<sup>[9][10]</sup> **3-Ethynylphenol** possesses three primary nucleophilic centers.

### The Phenolic Oxygen

The lone pairs on the hydroxyl oxygen are the most prominent nucleophilic site. Deprotonation with a base dramatically increases this nucleophilicity, forming the corresponding phenoxide ion.

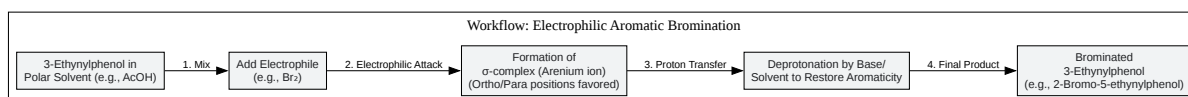
- **O-Acylation (Esterification):** The hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This is a common strategy for protecting the hydroxyl group.
- **O-Alkylation (Williamson Ether Synthesis):** After deprotonation to the phenoxide, the resulting anion is a potent nucleophile that can displace a halide from an alkyl halide ( $S_N2$  reaction) to form an ether.
- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add **3-ethynylphenol** (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a suitable base, such as triethylamine (1.5 eq) or pyridine (used as solvent), and cool the mixture to 0 °C in an ice bath.
- **Acylation:** Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

- **Workup:** Upon completion, quench the reaction with water or a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

## The Aromatic Ring

The hydroxyl group is a powerful ortho, para-directing activator for Electrophilic Aromatic Substitution (EAS). The electron-donating resonance effect of the  $-\text{OH}$  group stabilizes the arenium ion intermediate when the electrophile adds to the C2, C4, or C6 positions. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para.

- **Halogenation:** Reaction with  $\text{Br}_2$  in a polar solvent can lead to polybromination due to the high activation of the ring. Milder conditions (e.g., N-bromosuccinimide) can provide better control for mono-substitution.
- **Nitration:** Reaction with dilute nitric acid can install a nitro ( $-\text{NO}_2$ ) group, primarily at the ortho and para positions.
- **Friedel-Crafts Reactions:** While the phenolic  $-\text{OH}$  can interfere with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation are possible with appropriate protection of the hydroxyl group.



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Caption: Workflow for electrophilic aromatic substitution.

## The Ethynyl $\pi$ -System

The  $\pi$ -bonds of the alkyne can act as a nucleophile, attacking strong electrophiles in addition reactions. However, a more synthetically valuable reaction involves the deprotonation of the terminal alkyne.

## Electrophilic Sites and Key Reactions

Electrophiles are electron-deficient species that accept an electron pair.<sup>[9][10]</sup> The primary electrophilic site in **3-ethynylphenol** is the terminal acetylenic proton.

### The Terminal Acetylenic Proton

The  $sp$ -hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton ( $pK_a \approx 25$ ). This proton can be readily removed by a strong base (e.g., organolithiums like  $n\text{-BuLi}$ , or sodium amide,  $\text{NaNH}_2$ ) to generate a highly nucleophilic acetylide anion.

- **Formation of Metal Acetylides:** The resulting acetylide is a powerful carbon nucleophile.
- **Nucleophilic Attack:** This acetylide can participate in a wide range of bond-forming reactions:
  - **Alkylation:** Reaction with primary alkyl halides.
  - **Addition to Carbonyls:** Attack on aldehydes and ketones to form propargyl alcohols.
  - **Sonogashira Coupling:** A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides, which is a cornerstone of modern organic synthesis for forming  $\text{C}(sp)\text{-C}(sp^2)$  bonds.<sup>[4]</sup>
- **Setup:** In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 2-5 mol%), and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 4-10 mol%).
- **Solvent and Reagents:** Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add **3-ethynylphenol** (1.2-1.5 eq).
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

- **Workup:** After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue via flash column chromatography to yield the coupled product.

## Summary of Reactivity

Table 2: Summary of Electrophilic and Nucleophilic Sites in **3-Ethynylphenol**

Site	Nature	Activating Reagent	Type of Reaction	Example(s)
Hydroxyl Oxygen	Nucleophilic	Base (e.g., Et <sub>3</sub> N)	O-Acylation, O-Alkylation	Esterification, Williamson Ether Synthesis
Aromatic Ring	Nucleophilic	Electrophile (e.g., Br <sub>2</sub> )	Electrophilic Aromatic Substitution	Halogenation, Nitration
Ethynyl $\pi$ -System	Nucleophilic	Strong Electrophile	Electrophilic Addition	Addition of H-X or X <sub>2</sub>
Acetylenic Hydrogen	Electrophilic	Strong Base (e.g., n-BuLi)	Deprotonation	Formation of a lithium acetylide
Acetylide Anion	Nucleophilic	Electrophile (e.g., R-X, Ar-X)	Nucleophilic Attack / Coupling	Alkylation, Sonogashira Coupling

## Conclusion

**3-Ethynylphenol** is a molecule with a rich, predictable, and synthetically useful reactivity profile. By understanding the electronic contributions of the hydroxyl and ethynyl groups, researchers can selectively target its distinct nucleophilic and electrophilic centers. The hydroxyl oxygen provides a handle for protection and functionalization via O-alkylation and O-acylation. The electron-rich aromatic ring is primed for electrophilic substitution at its ortho and

para positions. Finally, the terminal alkyne offers a dual reactivity: its acidic proton can be removed to generate a potent carbon nucleophile, the acetylide, which is a key intermediate for powerful C-C bond-forming reactions like the Sonogashira coupling. This guide serves as a foundational resource for professionals leveraging the versatile chemistry of **3-ethynylphenol** in their research and development endeavors.

## References

- Title: Polymerization of **3-Ethynylphenol** by Transition Metal Catalysts Source: SciSpace by Typeset URL:[Link]
- Title: Synthesis of p-ethynylphenol Source: PrepChem.com URL:[Link]
- Title: Calculated nucleophilicity of phenols/thiophenols and experimental...
- Title: Label the electrophilic and nucleophilic sites in each molecule Source: YouTube URL: [Link]
- Title: Nucleophiles and Electrophiles Source: Master Organic Chemistry URL:[Link]
- Title: **3-ETHYNYLPHENOL** | CAS 10401-11-3 Source: M
- Title: How do you identify the electrophilic and the nucleophilic sites of amphetamine? Source: Quora URL:[Link]
- Title: Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Title: Nucleophiles and Electrophiles Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

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## Sources

- 1. chemscene.com [chemscene.com]
- 2. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]

- 6. [sigmaaldrich.com](https://sigmaaldrich.com) [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 7. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 8. [quora.com](https://quora.com) [[quora.com](https://quora.com)]
- 9. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 10. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
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